

In-Depth Technical Guide to 1-Butyl-4-methylpyridinium bromide: Properties and Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butyl-4-methylpyridinium bromide

Cat. No.: B1282772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

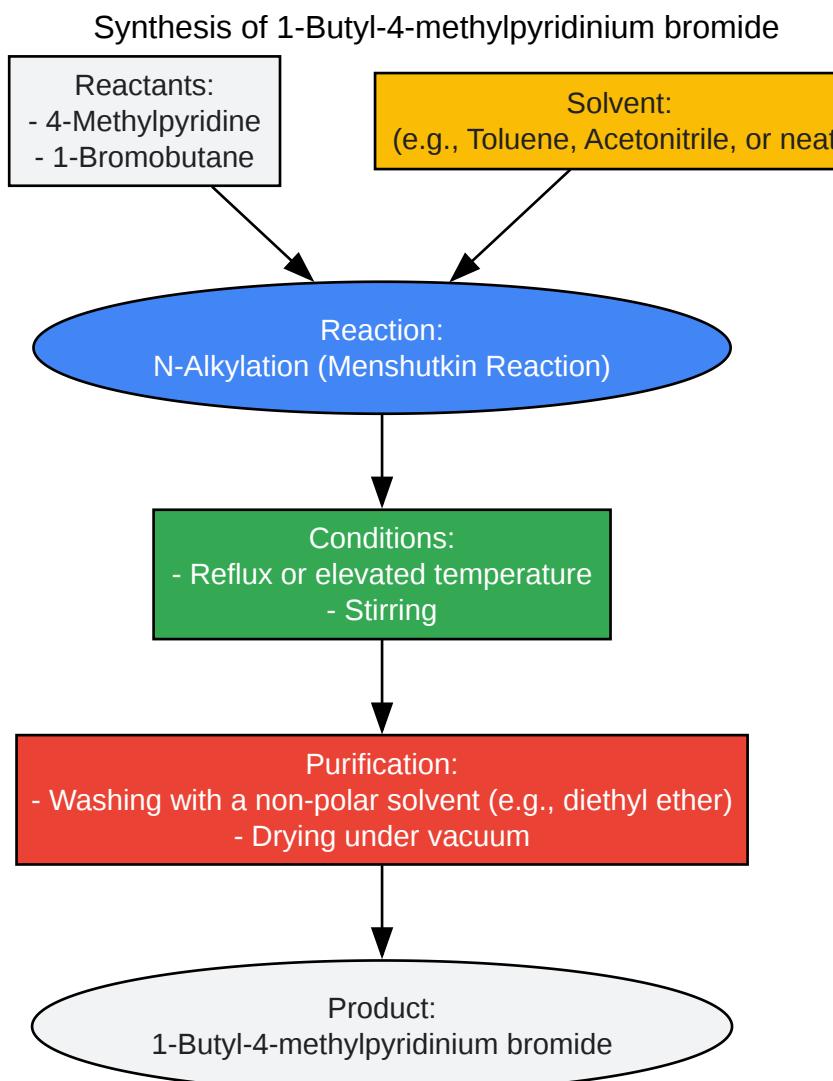
1-Butyl-4-methylpyridinium bromide, an ionic liquid, is a salt with a melting point below 100°C, composed of a 1-butyl-4-methylpyridinium cation and a bromide anion. This compound has garnered significant interest in various scientific fields, including organic synthesis, electrochemistry, and green chemistry, owing to its unique physicochemical properties such as low vapor pressure, tunable solubility, and catalytic activity.^{[1][2]} This technical guide provides a comprehensive overview of the core properties and characteristics of **1-Butyl-4-methylpyridinium bromide**, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.

Core Physicochemical Properties

The fundamental properties of **1-Butyl-4-methylpyridinium bromide** are summarized in the tables below. These values are crucial for its application in various experimental and industrial settings.

General Properties

Property	Value	Reference
Chemical Formula	$C_{10}H_{16}BrN$	[3]
Molecular Weight	230.15 g/mol	[4]
CAS Number	65350-59-6	[3]
Appearance	White to yellow to orange powder/crystal	[3]
Solubility in Water	Soluble	[3]


Thermal and Physical Properties

Property	Value	Reference
Melting Point	118 °C	[4]
Density	1.5563 g/cm ³	[4]
Viscosity	Data not available	[4] [5] [6]
Decomposition Temperature	Data not available	[4]

Synthesis of 1-Butyl-4-methylpyridinium bromide

The synthesis of **1-Butyl-4-methylpyridinium bromide** is typically achieved through a quaternization reaction, a type of Menshutkin reaction, involving the N-alkylation of a pyridine derivative.

Synthesis Workflow

[Click to download full resolution via product page](#)

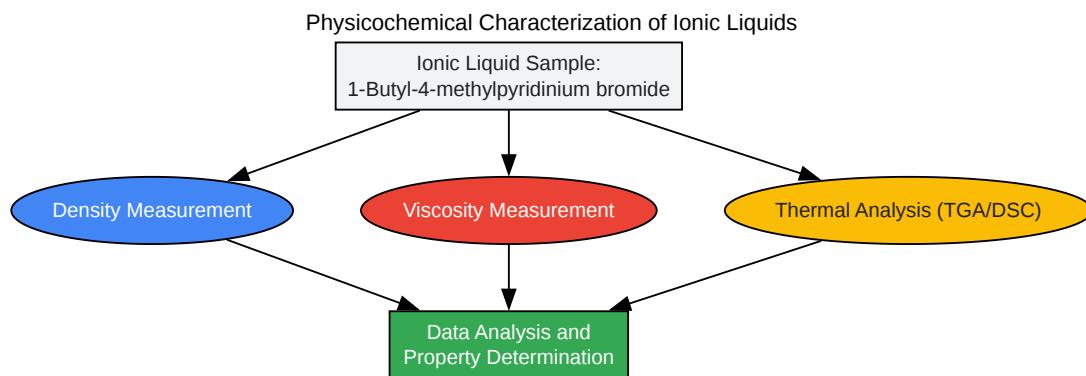
Caption: Synthesis workflow for **1-Butyl-4-methylpyridinium bromide**.

Experimental Protocol: Synthesis of N-Alkylpyridinium Halides

This protocol is a general method for the synthesis of N-alkylpyridinium halides and can be adapted for **1-Butyl-4-methylpyridinium bromide**.

Materials:

- Pyridine derivative (e.g., 4-methylpyridine)
- Alkyl halide (e.g., 1-bromobutane)
- Solvent (e.g., water, ethanol, or a mixture thereof)[7]
- Round-bottom flask equipped with a reflux condenser, thermometer, stirrer, and gas inlet/outlet


Procedure:[7]

- To a four-necked flask, add the pure pyridine derivative.
- Add the chosen solvent (e.g., water or an alcohol/water mixture).
- Commence stirring and adjust the temperature to the desired reaction temperature (e.g., 50 °C).
- Introduce the alkyl halide gas or liquid into the reaction mixture. The reaction is typically carried out under normal pressure.
- Maintain the reaction at the set temperature for a period of 2 to 15 hours, monitoring the consumption of the pyridine derivative by a suitable analytical method such as gas chromatography.
- Once the reaction is complete (i.e., the pyridine derivative is consumed), the reaction mixture is worked up. This may involve raising the temperature to remove any unreacted alkyl halide and then cooling.
- The resulting N-alkylpyridinium halide product can be isolated and purified. Purification often involves washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.

Characterization of Physicochemical Properties

Accurate characterization of the physicochemical properties of ionic liquids is essential for their effective application. The following section details the experimental protocols for determining key properties.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Experimental Protocol: Density Measurement of Pyridinium-Based Ionic Liquids

The density of ionic liquids is commonly measured using a vibrating tube densimeter.

Apparatus:

- Vibrating tube densimeter
- Thermostat for temperature control

Procedure:

- Calibrate the densimeter with substances of known density, such as dry air and deionized water, over the desired temperature range.
- Inject the purified and dried **1-Butyl-4-methylpyridinium bromide** sample into the measuring cell of the densimeter.
- Allow the sample to thermally equilibrate at the desired temperature.
- Measure the oscillation period of the vibrating tube containing the sample.
- The density is calculated from the oscillation period using the calibration parameters.
- Repeat the measurement at different temperatures to determine the temperature dependence of the density.

Experimental Protocol: Viscosity Measurement of Pyridinium-Based Ionic Liquids

The viscosity of ionic liquids can be determined using various types of viscometers, such as a falling-ball, rotational, or capillary viscometer. The following is a general procedure using a rotational viscometer.

Apparatus:

- Rotational viscometer with appropriate measuring geometry (e.g., cone-plate or parallel-plate)
- Thermostatic bath for temperature control

Procedure:

- Calibrate the viscometer using standard viscosity reference liquids.
- Place a known volume of the **1-Butyl-4-methylpyridinium bromide** sample onto the lower plate of the viscometer.
- Lower the upper measuring geometry to the correct gap distance.

- Allow the sample to reach thermal equilibrium at the desired temperature.
- Apply a range of shear rates and measure the corresponding shear stress.
- The dynamic viscosity is calculated as the ratio of shear stress to shear rate.
- Perform measurements at various temperatures to establish the viscosity-temperature profile.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Pyridinium Bromide Salts

Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of a material.

Apparatus:

- Thermogravimetric analyzer (TGA)
- Inert gas supply (e.g., nitrogen or argon)

Procedure:[8][9]

- Calibrate the TGA instrument for temperature and mass.
- Place a small, accurately weighed sample (typically 5-10 mg) of **1-Butyl-4-methylpyridinium bromide** into a tared TGA pan.
- Place the pan in the TGA furnace.
- Purge the furnace with an inert gas at a constant flow rate.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
- Record the mass of the sample as a function of temperature.

- The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Applications in Research and Drug Development

1-Butyl-4-methylpyridinium bromide serves as a versatile compound with several applications in scientific research and the pharmaceutical industry.

- Green Chemistry: Its low volatility and high thermal stability make it an environmentally benign alternative to traditional volatile organic solvents in various chemical reactions.
- Organic Synthesis: It can act as both a solvent and a catalyst in organic reactions, potentially enhancing reaction rates and selectivity.
- Electrochemistry: Due to its ionic nature, it is explored as an electrolyte in electrochemical devices such as batteries and supercapacitors.
- Drug Delivery: Its ability to dissolve a wide range of compounds is being investigated for its potential in drug formulation and delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

Conclusion

1-Butyl-4-methylpyridinium bromide is an ionic liquid with a unique set of properties that make it a valuable tool in various scientific and industrial applications. This guide has provided a detailed overview of its core characteristics, methods for its synthesis and characterization, and its potential applications. Further research to fully elucidate its viscosity and thermal decomposition behavior will undoubtedly expand its utility in the fields of chemistry, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iolitec.de [iolitec.de]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Butyl-4-methylpyridinium bromide: Properties and Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282772#1-butyl-4-methylpyridinium-bromide-ionic-liquid-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com